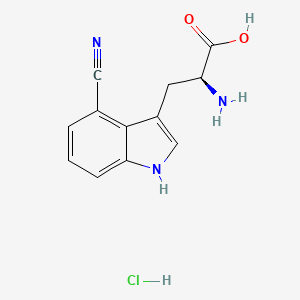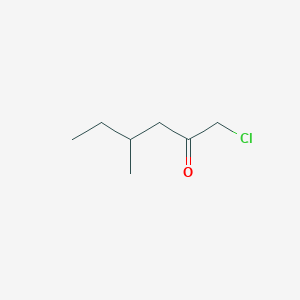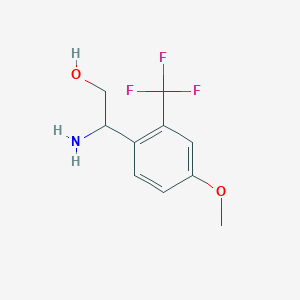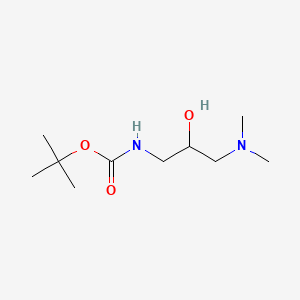![molecular formula C8H14O2S3 B13579971 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with 1,3-dithiane-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its unique structure allows it to interact with enzymes and receptors, potentially influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
- 2-Methylsulfanyl-[1,3]dithiane
- 2-[2-(Methylsulfanyl)ethyl]-3-oxobutanedioate
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H14O2S3 |
|---|---|
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O2S3/c1-11-6-3-8(7(9)10)12-4-2-5-13-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
AYPYVRBJUOFBND-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1(SCCCS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



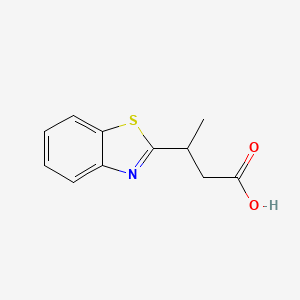
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
